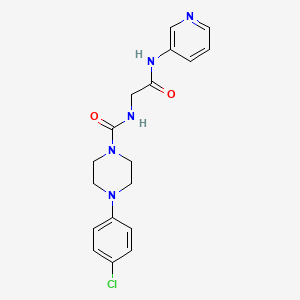
4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a chlorophenyl group and a pyridinylaminoethyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with 4-chloronitrobenzene in the presence of a reducing agent.
Introduction of Pyridinylaminoethyl Group: The final step involves the reaction of the intermediate compound with 3-aminopyridine and an appropriate carboxylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazine: Lacks the pyridinylaminoethyl group, making it less versatile.
N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide: Lacks the chlorophenyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C18H20ClN5O2 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C18H20ClN5O2/c19-14-3-5-16(6-4-14)23-8-10-24(11-9-23)18(26)21-13-17(25)22-15-2-1-7-20-12-15/h1-7,12H,8-11,13H2,(H,21,26)(H,22,25) |
InChI Key |
PANMWPJKIMVKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B14934878.png)
![1-(2-Furylmethyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B14934879.png)
![methyl 5-isopropyl-2-{[3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934881.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone](/img/structure/B14934890.png)
![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14934895.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14934897.png)
![2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14934898.png)
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B14934901.png)

![N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14934913.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934917.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934932.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14934939.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)
